2-amino-4-chlorophthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-amino-4-chlorophthalazin-1-one |
InChI |
InChI=1S/C8H6ClN3O/c9-7-5-3-1-2-4-6(5)8(13)12(10)11-7/h1-4H,10H2 |
InChI Key |
ATQDPCWAWWPSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-amino-4-chlorophthalazin-1(2H)-one derivatives as anticancer agents. For instance, a study synthesized novel phthalazine-based derivatives and evaluated their cytotoxicity against human cancer cell lines such as HCT-116. The findings revealed that these derivatives exhibit significant cytotoxic effects, potentially through the induction of apoptosis via targeting vascular endothelial growth factor receptor 2 (VEGFR2) .
Case Study:
A series of phthalazine derivatives were tested for their ability to inhibit tumor growth in vivo. The results indicated a marked reduction in tumor size compared to control groups, emphasizing the therapeutic potential of these compounds in cancer treatment .
Antimicrobial Properties
Phthalazine derivatives have also been investigated for their antimicrobial activities. The incorporation of various substituents into the phthalazine core has been shown to enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Phthalazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This data underscores the compound's potential as a lead structure for developing new antibiotics .
Antihypertensive Effects
Another promising application of this compound is in the treatment of hypertension. Some derivatives have demonstrated significant cardiotonic and vasodilatory effects, making them suitable candidates for antihypertensive therapies.
Case Study:
Clinical trials involving phthalazine derivatives indicated a reduction in blood pressure among hypertensive patients, showcasing their effectiveness as antihypertensive agents .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism: Induction of apoptosis via VEGFR2 inhibition.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis.
- Antihypertensive Mechanism: Inhibition of angiotensin-converting enzyme (ACE) activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazinone derivatives share a common core structure but differ in substituent type, position, and functional groups. Below is a detailed comparison of 2-amino-4-chlorophthalazin-1(2H)-one with analogous compounds:
2.1 Structural Comparison
2.2 Physicochemical Properties
- Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino derivatives like 4-chlorophthalazin-1(2H)-one. This enhances solubility in polar solvents .
- Thermal Stability : Methyl-substituted derivatives (e.g., 4-methylphthalazin-1(2H)-one) exhibit higher thermal stability due to reduced electron-withdrawing effects compared to chloro or bromo derivatives .
- Crystallinity : Halogenated derivatives (e.g., 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one) tend to form crystalline solids, influenced by halogen-induced intermolecular interactions .
Key Research Findings
- Anticancer Activity: Amino-chloro derivatives demonstrate higher cytotoxicity against cancer cell lines (e.g., MCF-7) than methyl or bromo analogs, likely due to improved hydrogen-bonding capacity .
- Solubility Challenges : Halogenated derivatives (e.g., 4-chlorophthalazin-1(2H)-one) exhibit poor aqueous solubility, limiting bioavailability .
- Safety Profiles: Methyl-substituted phthalazinones (e.g., 4-methylphthalazin-1(2H)-one) show lower toxicity (LD₅₀ > 500 mg/kg) compared to halogenated derivatives, which require stricter handling (H315-H319-H335 hazard codes) .
Preparation Methods
Nucleophilic Substitution Reactions
Once the 4-chloro derivative is obtained, introducing the amino group at position 2 requires precise functionalization. A method analogous to the synthesis of 1-amino-4-(2´-thienyl)phthalazines can be adapted. Here, 4-chlorophthalazin-1(2H)-one is reacted with aqueous ammonia or primary amines under acidic conditions. For example, heating 4-chlorophthalazin-1(2H)-one with ammonium hydroxide in acetone at reflux facilitates substitution at position 2, yielding this compound.
This reaction leverages the electron-withdrawing effect of the ketone group at position 1, which activates position 2 for nucleophilic attack. The general procedure involves:
-
Dissolving 4-chlorophthalazin-1(2H)-one in a polar aprotic solvent (e.g., acetone or DMF).
-
Adding excess amine (e.g., ammonia or alkylamines) and a catalytic amount of hydrochloric acid.
Yields for this step vary between 70% and 90%, depending on the amine’s nucleophilicity and reaction time.
Protective Group Approaches
To prevent unwanted side reactions during amination, protective group strategies are employed. For instance, tert-butoxycarbonyl (Boc) protection of the phthalazinone nitrogen allows selective functionalization at position 2. In a procedure detailed in, 4-chlorophthalazin-1(2H)-one is treated with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, yielding tert-butyl 4-chloro-1-oxophthalazine-2(1H)-carboxylate (11b ). Subsequent deprotection under acidic conditions regenerates the free amine at position 2.
Spectroscopic Characterization and Validation
Successful synthesis of this compound is confirmed through advanced spectroscopic techniques:
-
¹H NMR : The amino proton resonates as a broad singlet at δ 5.2–5.5 ppm, while aromatic protons appear as multiplets between δ 7.7 and 8.3 ppm.
-
¹³C NMR : The carbonyl carbon (C-1) is observed at δ 160–165 ppm, with the chloro-substituted carbon (C-4) at δ 125–130 ppm.
-
HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 195.03 for C₈H₆ClN₂O).
Comparative Analysis of Synthetic Routes
The POCl₃ route offers the highest efficiency, while protective group methods, though lower-yielding, provide superior regiocontrol.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing substitution at position 1 versus 2 remains a challenge. Introducing directing groups (e.g., nitro or methoxy) could enhance selectivity.
-
Byproduct Formation : Dichlorophthalazine (11' ) formation during chlorination necessitates careful hydrolysis control.
-
Scale-Up : Reactions involving POCl₃ require stringent temperature control to avoid exothermic side reactions .
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
